molecular formula C17H27N5O2 B215109 2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol

2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol

Katalognummer B215109
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: YBEHUPJBZWHXHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders.

Wissenschaftliche Forschungsanwendungen

2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Fragile X syndrome, autism spectrum disorders, Parkinson's disease, and addiction. In preclinical studies, 2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behaviors. 2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Wirkmechanismus

2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol selectively targets the mGluR5 receptor, which is involved in various physiological processes such as synaptic plasticity, learning, and memory. By blocking the activity of mGluR5, 2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol modulates the glutamatergic signaling pathway, which is implicated in various neurological disorders. 2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol has been shown to reduce the excitability of neurons and modulate the release of neurotransmitters such as dopamine and GABA.
Biochemical and Physiological Effects:
2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol has been shown to have various biochemical and physiological effects in animal models. In preclinical studies, 2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers in the brain. 2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival, growth, and differentiation.

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol has several advantages for lab experiments, including its high selectivity for mGluR5, its ability to cross the blood-brain barrier, and its well-characterized pharmacokinetics. However, 2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol has some limitations, including its low solubility in water and its potential off-target effects on other glutamate receptors.

Zukünftige Richtungen

There are several future directions for research on 2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol. One area of research is the development of more potent and selective mGluR5 antagonists with improved pharmacokinetic properties. Another area of research is the investigation of the therapeutic potential of 2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol in other neurological disorders such as Alzheimer's disease and traumatic brain injury. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of 2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol and its potential interactions with other signaling pathways.

Synthesemethoden

The synthesis of 2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol involves a series of chemical reactions starting from 2-bromoethylamine hydrobromide and 2-pyridinecarboxylic acid. The reaction proceeds through the formation of an intermediate compound, which is then treated with piperazine and 4-methylpiperazinecarboxylic acid to obtain 2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol. The synthesis method has been optimized to produce high yields of 2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol with high purity.

Eigenschaften

Produktname

2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol

Molekularformel

C17H27N5O2

Molekulargewicht

333.4 g/mol

IUPAC-Name

[6-[4-(2-hydroxyethyl)piperazin-1-yl]pyridin-3-yl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C17H27N5O2/c1-19-4-8-22(9-5-19)17(24)15-2-3-16(18-14-15)21-10-6-20(7-11-21)12-13-23/h2-3,14,23H,4-13H2,1H3

InChI-Schlüssel

YBEHUPJBZWHXHF-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=CN=C(C=C2)N3CCN(CC3)CCO

Kanonische SMILES

CN1CCN(CC1)C(=O)C2=CN=C(C=C2)N3CCN(CC3)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.